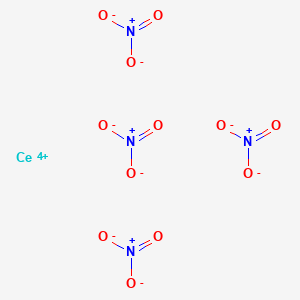

Nitric acid, cerium(4+) salt (4:1)

描述

Synthesis Analysis

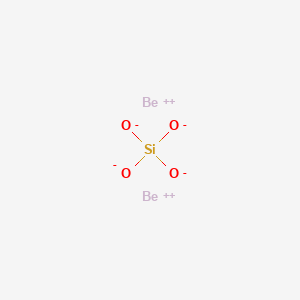

Nitric acid, cerium(4+) salt (4:1), can be synthesized through various methods, including the dissolution of hydrous ceria in nitric acid. For example, a new cerium(IV) oxide nitrate, Ce2O(NO3)6(H2O)6 · 2H2O, was synthesized from the dissolution in nitric acid of hydrous ceria with high specific area. The compound exhibits a crystal structure consisting of dimer units formed by two equivalent 10-fold cerium(IV) polyhedra connected by an oxo bridge, indicating the intricate synthesis process and the complex molecular structure of cerium(IV) compounds (Guillou et al., 1994).

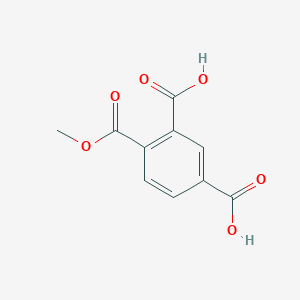

Molecular Structure Analysis

The molecular structure of nitric acid, cerium(4+) salt (4:1), often features coordination complexes with cerium in a high oxidation state. The crystal structure determination from X-ray diffraction data reveals a significant degree of complexity, such as dimer units and additional water molecules, which are crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions and Properties

Cerium(IV) compounds engage in a variety of chemical reactions, highlighting their role as powerful oxidizing agents. For instance, cerium(IV)-induced nitration of cinnamic acids demonstrates the compound's capability for novel electrophilic substitution reactions, expanding its utility in synthetic chemistry (Peterson et al., 1988).

Physical Properties Analysis

The physical properties of nitric acid, cerium(4+) salt (4:1) are characterized by detailed studies on its thermal behavior, stability, and microstructural features. Thermal decomposition under vacuum reveals phases transition and enables the production of finely dispersed CeO2 powder, demonstrating the compound's thermal stability and potential for material synthesis applications (Guillou et al., 1994).

科学研究应用

Synthesis of Cerium Oxides

Cerium oxides are synthesized through various hydrothermal and solvothermal methods due to their wide applications in catalysis, solid-oxide fuel cells, and other technologies. The solvothermal synthesis method offers distinct advantages, including control over crystal form and morphology, the possibility of doping to tune properties, and the formation of complex mixed-oxide phases containing cerium in different oxidation states. This approach allows the one-step formation of nanoscale cerium oxide materials with controlled particle sizes and shapes, which are crucial for enhancing their practical applications (R. Walton, 2011).

Catalytic Applications

Cerium-based catalysts are used for the selective catalytic reduction of nitrogen oxides (NOx), which are harmful pollutants from combustion processes. CeO2, in particular, is developed for its good redox performance, surface acidity, and abundant resource reserves. The modification of cerium-based catalysts with various metal elements and their synthesis methods significantly impact their catalytic performances, especially for NOx control in environmental applications (Ming Cai et al., 2021).

Environmental Remediation

Cerium compounds, including cerium oxides, have been explored for their potential in environmental remediation, such as the degradation of pollutants under light irradiation. Studies have shown that cerium-doped TiO2 can effectively remove pollutants like 2-chlorophenol from water, highlighting the potential of cerium-based materials in treating water and air pollution (J. Lin et al., 2021).

Sensing Applications

Nanostructured ceria-based materials are extensively researched for their redox properties, attributable to the dual valence states of Ce3+ and Ce4+. These properties are leveraged in designing sensors for various applications, including gas sensors and biosensors. The morphology of cerium nanostructures significantly influences their sensing capabilities, with recent developments focusing on enhancing their performance through size and shape control (Sayed Tayyab Raza Naqvi et al., 2018).

安全和危害

未来方向

The future directions for Nitric acid, cerium(4+) salt (4:1) involve its use in various fields. For instance, it has been proposed for use in scientific research due to its biocompatibility, good conductivity, and the ability to transfer oxygen. It has also been used to develop electrochemical sensors and biosensors as it could increase response time, sensitivity, and stability of the sensor .

属性

IUPAC Name |

cerium(4+);tetranitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.4NO3/c;4*2-1(3)4/q+4;4*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCIDLXXSFUYSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ce+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeN4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17309-53-4 (Parent) | |

| Record name | Nitric acid, cerium(4+) salt (4:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013093179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60890686 | |

| Record name | Nitric acid, cerium(4+) salt (4:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nitric acid, cerium(4+) salt (4:1) | |

CAS RN |

13093-17-9 | |

| Record name | Nitric acid, cerium(4+) salt (4:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013093179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, cerium(4+) salt (4:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitric acid, cerium(4+) salt (4:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cerium tetranitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B88609.png)

![Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane](/img/structure/B88611.png)